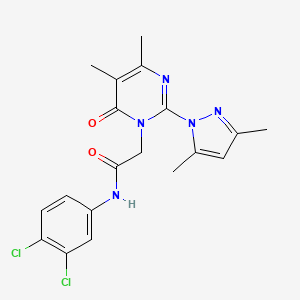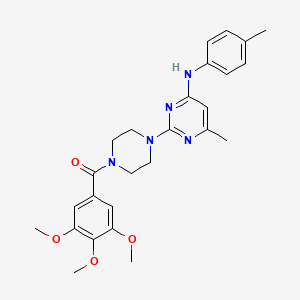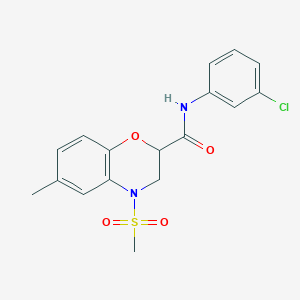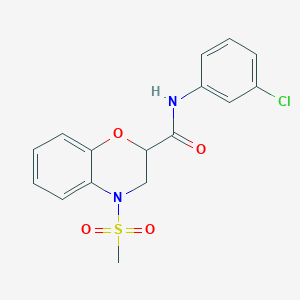![molecular formula C21H20F3N5O B11246610 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11246610.png)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imatinib , is a significant therapeutic agent used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically inhibits the activity of tyrosine kinases, playing a crucial role in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes:: Imatinib can be synthesized through several steps. The key synthetic route involves coupling the pyridylpyrimidine moiety with the methylbenzene ring. The specific synthetic pathway may vary, but it typically includes reactions like amidation, sulfonamide formation, and aromatic substitution.
Reaction Conditions::Amidation: The amide bond formation between the pyridylpyrimidine and benzamide moieties occurs under mild conditions using appropriate coupling agents.
Sulfonamide Formation: The sulfonamide group is introduced via reaction with a sulfonating agent.
Aromatic Substitution: Trifluoromethylation of the benzene ring is achieved using a suitable trifluoromethylating reagent.
Industrial Production:: Imatinib is industrially produced through efficient synthetic processes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Reactions:: Imatinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Aromatic substitutions can occur at the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Lewis acids or nucleophilic aromatic substitution conditions.
Major Products:: The major products depend on the specific reaction and conditions. For example, reduction may yield an amine derivative, while oxidation could lead to an oxidized form.
Wissenschaftliche Forschungsanwendungen
Imatinib’s applications extend beyond cancer treatment:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways.
Medicine: Explored for other diseases beyond CML and GISTs.
Industry: Valuable in drug discovery and development.
Wirkmechanismus
Imatinib selectively binds to inactive Abelson tyrosine kinase domains, inhibiting their activity. Hydrogen bonds and hydrophobic interactions play a crucial role in this process .
Vergleich Mit ähnlichen Verbindungen
Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases. Similar compounds include Dasatinib, Nilotinib, and Bosutinib.
Eigenschaften
Molekularformel |
C21H20F3N5O |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H20F3N5O/c1-13-12-18(29(2)3)28-20(25-13)27-17-10-8-16(9-11-17)26-19(30)14-4-6-15(7-5-14)21(22,23)24/h4-12H,1-3H3,(H,26,30)(H,25,27,28) |
InChI-Schlüssel |
OOPFHAGCFXVJQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246531.png)
![N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246540.png)
![N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11246555.png)





![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B11246586.png)
![N-(2,6-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246591.png)
![1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11246598.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246618.png)
![7-[3-Ethoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11246624.png)
